molecular formula C9H16N2 B6266076 2-methyl-2-(piperidin-4-yl)propanenitrile CAS No. 1258826-65-1

2-methyl-2-(piperidin-4-yl)propanenitrile

Cat. No.: B6266076
CAS No.: 1258826-65-1
M. Wt: 152.24 g/mol
InChI Key: CZCCYJJBCQXQTM-UHFFFAOYSA-N
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Description

2-methyl-2-(piperidin-4-yl)propanenitrile is a chemical compound that features a piperidine ring, a nitrile group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(piperidin-4-yl)propanenitrile typically involves the reaction of piperidine with a suitable nitrile precursor under controlled conditions. One common method involves the alkylation of piperidine with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(piperidin-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-methyl-2-(piperidin-4-yl)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-(piperidin-4-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile in biochemical pathways, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(piperidin-4-yl)propanamide
  • 2-methyl-2-(piperidin-4-yl)propanoic acid
  • 2-methyl-2-(piperidin-4-yl)propanol

Uniqueness

2-methyl-2-(piperidin-4-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Compared to its amide, acid, and alcohol analogs, the nitrile group offers different pathways for chemical transformations and interactions in biological systems.

Properties

CAS No.

1258826-65-1

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-methyl-2-piperidin-4-ylpropanenitrile

InChI

InChI=1S/C9H16N2/c1-9(2,7-10)8-3-5-11-6-4-8/h8,11H,3-6H2,1-2H3

InChI Key

CZCCYJJBCQXQTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1CCNCC1

Purity

85

Origin of Product

United States

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